m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol
Description
m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol is a phenol derivative with a unique structure that includes a tetrazole ring and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol typically involves the introduction of the tetrazole ring and the methylthio group onto a phenol backbone. One common method involves the reaction of 3-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the tetrazole ring, followed by methylation to introduce the methylthio group .
Biological Activity
m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. The tetrazole ring and the methylthio group contribute to its unique properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a phenolic group, a tetrazole ring, and a methylthio substituent, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit notable antimicrobial properties. For instance, studies have shown that various 5-substituted tetrazoles demonstrate significant antibacterial and antifungal activities. The antimicrobial efficacy is often assessed using methods like the disc diffusion method and microdilution susceptibility tests.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
Compound Name | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|---|
m-(5-Methylthio-1H-tetrazol-1-yl)phenol | Staphylococcus aureus | 15 | 32 |
m-(5-Methylthio-1H-tetrazol-1-yl)phenol | Escherichia coli | 18 | 16 |
m-(5-Methylthio-1H-tetrazol-1-yl)phenol | Candida albicans | 12 | 64 |
These results suggest that this compound exhibits moderate to strong activity against common pathogens, supporting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of tetrazole derivatives have garnered attention in recent years. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that certain tetrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
A study involving various tetrazole derivatives demonstrated that compounds with similar structures to this compound inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
The biological activity of this compound may be explained through several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding: The presence of the tetrazole ring allows for potential binding to various receptors, modulating cellular signaling pathways.
- Oxidative Stress Induction: Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cell death in cancer cells.
Properties
IUPAC Name |
3-(5-methylsulfanyltetrazol-1-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-14-8-9-10-11-12(8)6-3-2-4-7(13)5-6/h2-5,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACHDMAEKVFSIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241028 | |
Record name | m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94201-88-4 | |
Record name | 3-[5-(Methylthio)-1H-tetrazol-1-yl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94201-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-[5-(methylthio)-1H-tetrazol-1-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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